3-nitro-N-(piperidin-4-yl)pyridin-2-amine
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Description
“3-nitro-N-(piperidin-4-yl)pyridin-2-amine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent years due to their importance in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been reviewed in several papers .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular structure of “this compound” would be a derivative of this basic structure.Chemical Reactions Analysis
Piperidine derivatives undergo various intra- and intermolecular reactions leading to the formation of various other derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-nitro-N-(piperidin-4-yl)pyridin-2-amine involves the nitration of 2-amino-4-(piperidin-4-yl)pyridine followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "2-amino-4-(piperidin-4-yl)pyridine", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Sodium dithionite" ], "Reaction": [ "Nitration of 2-amino-4-(piperidin-4-yl)pyridine with nitric acid and sulfuric acid to form 3-nitro-2-amino-4-(piperidin-4-yl)pyridine", "Reduction of the nitro group using sodium dithionite and hydrochloric acid to form 3-amino-2-amino-4-(piperidin-4-yl)pyridine", "Acetylation of the amine group using acetic anhydride and sodium acetate to form 3-acetamido-2-amino-4-(piperidin-4-yl)pyridine", "Deacetylation of the amide group using sodium hydroxide to form 3-amino-2-amino-4-(piperidin-4-yl)pyridine", "Diazo coupling of 3-amino-2-amino-4-(piperidin-4-yl)pyridine with sodium nitrite and hydrochloric acid to form 3-nitro-N-(piperidin-4-yl)pyridin-2-amine" ] } | |
CAS No. |
833452-35-0 |
Molecular Formula |
C10H14N4O2 |
Molecular Weight |
222.2 |
Purity |
95 |
Origin of Product |
United States |
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